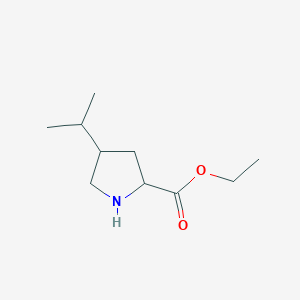

Ethyl 4-isopropyl-2-pyrrolidinecarboxylate

Description

Pyrrolidine (B122466) Scaffolds in Natural Products and Synthetic Compounds

The pyrrolidine scaffold is a privileged structure in nature, forming the core of numerous alkaloids and other bioactive natural products. frontiersin.org This structural motif is also widely incorporated into synthetic compounds designed for therapeutic applications. frontiersin.orgnih.gov The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. researchgate.netnih.gov This complexity is crucial for achieving specific and potent interactions with biological targets. nih.gov

The versatility of the pyrrolidine ring is further demonstrated by its presence in a wide range of pharmaceuticals. In fact, it is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

Academic Significance of Pyrrolidine-2-carboxylates in Organic and Medicinal Chemistry

Pyrrolidine-2-carboxylates, which are derivatives of the amino acid proline, are of significant academic interest due to their role as versatile chiral building blocks in organic synthesis. mdpi.com The stereochemistry of the pyrrolidine ring is a key feature, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. researchgate.netnih.gov

In medicinal chemistry, these compounds serve as crucial intermediates in the synthesis of complex molecules with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.orgscilit.com For instance, derivatives of pyrrolidine-2,5-diones have been investigated for their potential in treating epilepsy. nih.gov The ability to introduce various substituents at different positions on the pyrrolidine ring allows for the fine-tuning of a molecule's biological activity and physicochemical properties. nih.gov

Overview of Ethyl 4-isopropyl-2-pyrrolidinecarboxylate in Contemporary Chemical Research

This compound is a specific substituted pyrrolidine-2-carboxylate that has garnered attention in chemical research. Its structure features an ethyl ester at the 2-position and an isopropyl group at the 4-position of the pyrrolidine ring.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 99176-42-8 |

| Molecular Formula | C10H19NO2 |

| Molecular Weight | 185.26 g/mol |

| IUPAC Name | ethyl 4-propan-2-ylpyrrolidine-2-carboxylate |

| SMILES | CCOC(=O)C1CC(CN1)C(C)C |

| InChI Key | IQIGUCBDHOIOTR-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers. chemicalbook.com

This compound serves as a valuable building block in the synthesis of more complex molecules. The presence of the isopropyl group can influence the conformation of the pyrrolidine ring, which in turn can affect the biological activity of the final product. Research involving this and similar compounds often focuses on creating libraries of derivatives to explore structure-activity relationships (SAR). researchgate.net

Current Research Landscape and Key Academic Questions Pertaining to this compound

The current research landscape for substituted pyrrolidines, including this compound, is focused on several key areas. A primary goal is the development of efficient and stereoselective synthetic methods to access these compounds. mdpi.com For example, copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins has been explored as a method for forming pyrrolidine rings with high diastereoselectivity. acs.org

Key academic questions that researchers are currently investigating include:

How do different substituents on the pyrrolidine ring, such as the isopropyl group in this compound, influence the molecule's interaction with specific biological targets?

What are the most efficient and scalable synthetic routes to produce enantiomerically pure substituted pyrrolidine-2-carboxylates?

Can computational modeling accurately predict the biological activity of novel pyrrolidine derivatives before their synthesis?

What new therapeutic applications can be discovered for compounds derived from this compound and other similar building blocks?

The exploration of these questions continues to drive innovation in the fields of organic synthesis and medicinal chemistry, with the ultimate aim of developing new and effective therapeutic agents. frontiersin.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-propan-2-ylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-4-13-10(12)9-5-8(6-11-9)7(2)3/h7-9,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIGUCBDHOIOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408075 | |

| Record name | ETHYL 4-ISOPROPYL-2-PYRROLIDINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99176-42-8 | |

| Record name | ETHYL 4-ISOPROPYL-2-PYRROLIDINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Ethyl 4 Isopropyl 2 Pyrrolidinecarboxylate and Analogues

Chemo- and Regioselective Synthesis Approaches for Pyrrolidine-2-carboxylates

The selective construction and functionalization of the pyrrolidine (B122466) ring are fundamental to the synthesis of complex pyrrolidine-2-carboxylates. These strategies aim to control where and how chemical bonds are formed, ensuring the desired arrangement of atoms in the final product.

Methodologies for Pyrrolidine Ring Construction and Functionalization

The construction of the pyrrolidine ring can be achieved through various synthetic routes, often categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring, typically from the chiral pool, or the cyclization of acyclic precursors. researchgate.netnih.gov

From the Chiral Pool: A common and efficient method involves starting with readily available, enantiomerically pure compounds like L-proline or 4-hydroxy-L-proline. nih.govresearchgate.net These starting materials already contain the pyrrolidine core and offer stereochemical information that can be preserved or modified throughout the synthesis. For instance, the synthesis of various pyrrolidine-containing drugs often begins with the functionalization of proline or its derivatives. nih.gov The synthesis of substituted pyrrolidines from these precursors allows for the introduction of various substituents at different positions of the ring.

Cyclization of Acyclic Precursors: An alternative to the chiral pool approach is the construction of the pyrrolidine ring from acyclic starting materials. This method offers great flexibility in introducing a wide range of substituents. Key strategies for pyrrolidine ring construction include:

1,3-Dipolar Cycloaddition: This is a powerful and widely used method for constructing five-membered heterocyclic rings. rsc.org The reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) can generate highly substituted pyrrolidines, often with the simultaneous creation of multiple stereocenters. acs.orgnih.gov The regioselectivity of this reaction can be controlled by the nature of the dipolarophile. nih.gov For example, the reaction of isatin-derived azomethine ylides with different 1,4-enedione derivatives can lead to divergent N-fused pyrrolidinyl spirooxindoles. nih.gov

Intramolecular Cyclization: Various intramolecular cyclization strategies have been developed for pyrrolidine synthesis. These include:

Intramolecular Amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a direct route to pyrrolidines. organic-chemistry.org

Radical Cyclization: Stereoselective 5-exo-trig radical cyclization is another effective method for constructing the pyrrolidine ring. acs.org

Nitrile Anion Cyclization: An asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines has been achieved through a nitrile anion cyclization strategy. researchgate.net

Functionalization: Once the pyrrolidine ring is formed, further functionalization can be carried out to introduce desired substituents. This can involve C-H activation strategies, allowing for the direct introduction of functional groups onto the pyrrolidine core.

Esterification Techniques for Carboxylate Formation

The final step in the synthesis of pyrrolidine-2-carboxylates is often the formation of the ester group. Several methods are available for the esterification of the carboxylic acid at the C-2 position.

Fischer-Speier Esterification: This is a classic and widely used method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. researchgate.net

Steglich Esterification: This method is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification. It employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate ester formation under mild conditions.

Stereoselective Synthesis of Ethyl 4-isopropyl-2-pyrrolidinecarboxylate

Achieving the desired stereochemistry is a critical aspect of synthesizing complex molecules like this compound, which contains multiple stereocenters. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities.

Chiral Auxiliary-Mediated Approaches for Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

A common strategy involves the use of chiral auxiliaries derived from amino acids. For instance, a pyroglutamic acid derivative has been employed as a chiral auxiliary in the asymmetric synthesis of 1-substituted tetrahydro-β-carbolines. This approach allows for highly diastereoselective reactions.

While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented, the general principle can be applied. A chiral auxiliary attached to either the nitrogen or the carboxylate group of a pyrrolidine precursor could be used to control the introduction of the isopropyl group at the C-4 position.

Asymmetric Catalysis in Pyrrolidinecarboxylate Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. mdpi.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Metal-Based Catalysis: Chiral metal complexes are highly effective catalysts for the enantioselective synthesis of pyrrolidines. nih.gov

Copper Catalysis: Copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides have been shown to produce highly substituted pyrrolidines with excellent enantioselectivity. nih.gov

Gold Catalysis: Gold(I) catalysts, particularly with phosphoramidite (B1245037) ligands, have been used in the diastereo- and enantioselective synthesis of 3,4-substituted pyrrolidines from allenenes. acs.org

Organocatalysis: In recent years, organocatalysis, which uses small organic molecules as catalysts, has become a prominent strategy in asymmetric synthesis. mdpi.com Proline and its derivatives are often used as organocatalysts for various transformations, including the synthesis of substituted pyrrolidines. mdpi.com For example, organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

Diastereoselective and Enantioselective Methodologies for Pyrrolidine Derivatives

The control of both relative (diastereo-) and absolute (enantio-) stereochemistry is crucial for the synthesis of complex pyrrolidine derivatives.

Diastereoselective Synthesis: Diastereoselectivity can be achieved through various methods, including substrate control, where the existing stereocenters in the starting material direct the formation of new ones. For example, the 1,3-dipolar cycloaddition of chiral azomethine ylides to certain alkenes can lead to trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios. researchgate.net Copper-promoted intramolecular aminooxygenation of alkenes has also been shown to be a diastereoselective method for synthesizing disubstituted pyrrolidines. nih.gov

Enantioselective Synthesis: Enantioselectivity is often achieved through the use of chiral catalysts or reagents.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a versatile method for accessing a wide range of stereochemical patterns in enantiopure pyrrolidines. rsc.org

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for asymmetric synthesis. For instance, transaminases have been used for the enantioselective synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org

The synthesis of specific stereoisomers of 4-alkyl-pyrrolidine-3-carboxylic acids has been reported, demonstrating that all four possible stereoisomers can be prepared and their stereochemistry unambiguously assigned. This highlights the level of control that can be achieved in the synthesis of substituted pyrrolidines.

Enzymatic Resolution and Biocatalysis in Racemic Mixtures

The separation of racemic mixtures into their constituent enantiomers is a critical step in the synthesis of chiral drugs and intermediates. Biocatalysis, particularly enzymatic kinetic resolution, offers a highly selective and environmentally benign alternative to traditional chiral chromatography or resolution with chiral resolving agents. This approach utilizes enzymes that selectively catalyze a reaction on one enantiomer of a racemic pair, leaving the other unreacted and allowing for their separation.

While specific studies on the enzymatic resolution of this compound are not extensively documented, the principles can be inferred from research on structurally related compounds. Hydrolases, such as lipases and amidases, are commonly employed for the kinetic resolution of racemic esters and amides. For instance, amidase-containing whole cells of Rhodococcus erythropolis have been successfully used in the kinetic resolution of racemic trans-pyrrolidine-2,5-carboxamide, yielding the corresponding acid and the unreacted amide in high enantiomeric excess. nih.gov This process demonstrates the enzyme's high enantioselectivity for the (2R)-enantiomer. nih.gov

Similarly, lipases are widely used for the resolution of racemic alcohols and esters. A notable example is the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol using Candida rugosa lipase (B570770), where the enzyme selectively acylates one enantiomer. mdpi.com This strategy could be hypothetically applied to a racemic mixture of this compound. A lipase could selectively hydrolyze one enantiomer of the ethyl ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the newly formed acid.

The choice of enzyme, solvent, and acylating agent (for acylation) or reaction medium (for hydrolysis) is crucial for achieving high enantioselectivity and conversion. The following table outlines potential enzymatic systems based on successful resolutions of analogous compounds.

Table 1: Potential Enzymatic Systems for the Kinetic Resolution of Racemic this compound

| Enzyme Type | Model Substrate Resolved | Potential Reaction | Product Separation |

|---|---|---|---|

| Amidase | Racemic trans-pyrrolidine-2,5-carboxamide nih.gov | Selective hydrolysis of one enantiomer of an amidated derivative | Separation of the resulting carboxylic acid from the unreacted amide |

| Lipase (e.g., Candida rugosa) | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol mdpi.com | Enantioselective hydrolysis of the ethyl ester | Separation of the resulting carboxylic acid from the unreacted ester |

Biocatalytic approaches can also be used to create chiral centers from prochiral substrates. For example, laccases have been used for the stereoselective synthesis of pyrrolidine-2,3-diones, creating all-carbon quaternary stereocenters. rsc.org Furthermore, the combination of multiple enzymes in a cascade can afford complex chiral molecules like substituted piperidines and pyrrolidines from achiral starting materials. nih.gov

Novel Synthetic Pathways for Isopropyl and Pyrrolidine Core Integration

The construction of the pyrrolidine ring with specific substitution patterns is a central challenge in organic synthesis. Several novel strategies have been developed to integrate substituents like the isopropyl group onto the pyrrolidine core.

One of the most powerful and versatile methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene). nih.gov The stereochemistry of the resulting pyrrolidine can be controlled by the geometry of the reactants and the reaction conditions. nih.gov To synthesize this compound, this strategy would involve an azomethine ylide precursor and an acrylate (B77674) derivative. The isopropyl group at the 4-position would originate from a suitably substituted alkene dipolarophile.

Another prominent approach involves the modification of readily available chiral precursors, such as proline and 4-hydroxyproline (B1632879). mdpi.com These compounds provide a pre-formed chiral pyrrolidine ring that can be chemically modified. For the synthesis of the target molecule, a multi-step sequence starting from a derivative of 4-hydroxyproline could be envisioned, where the hydroxyl group is replaced by an isopropyl group through a series of functional group interconversions.

Multicomponent reactions (MCRs) have also emerged as an efficient method for the synthesis of highly substituted pyrrolidines in a single step, which is advantageous from a green chemistry perspective. researchgate.net For instance, the reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) can yield novel polysubstituted 2-pyrrolidinones. researchgate.net While not directly yielding the target molecule, these MCRs showcase advanced strategies for building the pyrrolidine core and could potentially be adapted.

The following table summarizes some modern synthetic approaches to substituted pyrrolidines.

Table 2: Modern Synthetic Routes to Substituted Pyrrolidines

| Synthetic Method | Description | Applicability to Target Compound |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene to form the pyrrolidine ring. nih.gov | A substituted alkene bearing an isopropyl group could be used as the dipolarophile. |

| Modification of Chiral Precursors | Chemical transformation of readily available chiral pyrrolidines like proline or 4-hydroxyproline. mdpi.com | The hydroxyl group of 4-hydroxyproline could be a synthetic handle for introducing the isopropyl group. |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product. researchgate.net | Development of a specific MCR involving components that would assemble into the desired substituted pyrrolidine. |

Green Chemistry Principles and Sustainable Synthesis of Pyrrolidine-2-carboxylates

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. unibo.it The synthesis of pyrrolidine-2-carboxylates is an area where these principles have been successfully applied.

Biocatalysis, as discussed in section 2.2.4, is a cornerstone of green chemistry, as enzymes operate under mild conditions (temperature and pH), in aqueous media, and with high selectivity, reducing the need for protecting groups and minimizing waste. nih.gov The use of enzymes like lipases for amide synthesis in green solvents such as cyclopentyl methyl ether exemplifies this approach. researchgate.net

The use of environmentally friendly solvents and reaction conditions is another key aspect. Research has demonstrated the synthesis of 2-pyrrolidinone (B116388) derivatives using ethanol (B145695) as an eco-friendly solvent. vjol.info.vn Furthermore, solvent-free reaction conditions, often facilitated by grinding or microwave irradiation, represent a significant advancement in green synthesis. nih.govresearchgate.net Microwave-assisted organic synthesis (MAOS), in particular, has been shown to increase synthetic efficiency in the preparation of pyrrolidines. nih.gov

Multicomponent reactions (MCRs) also align with green chemistry principles due to their high atom economy, reduction in the number of synthetic steps, and often milder reaction conditions. researchgate.net The development of catalyst-free MCRs for the synthesis of polysubstituted 2-pyrrolidinones highlights the potential of this strategy for sustainable chemical production. researchgate.net

The following table details the application of green chemistry principles to the synthesis of pyrrolidine derivatives.

Table 3: Green Chemistry Approaches in Pyrrolidine Synthesis

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Research Finding |

|---|---|---|

| Use of Biocatalysts | Enzymatic resolution and synthesis. | Lipase-catalyzed synthesis of amides in green solvents demonstrates a sustainable methodology. researchgate.net |

| Use of Greener Solvents | Replacement of hazardous organic solvents with benign alternatives. | Ethanol has been used as an effective and environmentally friendly solvent for the synthesis of 2-pyrrolidinone derivatives. vjol.info.vn |

| Solvent-Free Conditions | Reactions conducted in the absence of a solvent, often with grinding or heating. | Catalyst- and solvent-free synthesis of novel 2-pyrrolidinone analogues has been achieved with high yields and short reaction times. researchgate.net |

| Energy Efficiency | Use of alternative energy sources like microwaves to accelerate reactions. | Microwave-assisted organic synthesis (MAOS) has been noted to enhance the efficiency of pyrrolidine synthesis. nih.gov |

By integrating these advanced enzymatic, synthetic, and green chemistry strategies, the efficient and sustainable production of valuable chiral building blocks like this compound can be realized.

Chemical Reactivity and Transformational Studies of Ethyl 4 Isopropyl 2 Pyrrolidinecarboxylate

Reactivity Profiles of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in ethyl 4-isopropyl-2-pyrrolidinecarboxylate is a versatile scaffold for various chemical transformations. The secondary amine is the most reactive site, readily undergoing N-alkylation and N-acylation reactions. These reactions are fundamental in peptide synthesis and the creation of diverse molecular libraries.

N-Alkylation: The nitrogen atom of the pyrrolidine ring can be alkylated using various alkyl halides or under reductive amination conditions. For instance, N-alkylation of similar pyrrolidine structures has been achieved using allyl bromide in the presence of a base like potassium carbonate in refluxing acetonitrile. nih.gov This functionalization is a key step in the synthesis of more complex heterocyclic systems, such as indolizidines. nih.gov

N-Acylation: Acylation of the pyrrolidine nitrogen is a common transformation, typically achieved using acyl chlorides or acid anhydrides. This reaction is a standard procedure in peptide synthesis, where the proline nitrogen is coupled with other amino acids. The N-acylated derivatives of proline are also important intermediates in the synthesis of various biologically active compounds.

Reactions at the α-Carbon: While the primary reactivity is at the nitrogen, reactions at the carbon atoms of the pyrrolidine ring are also possible, though they often require specific activation. For example, in proline-catalyzed aldol (B89426) reactions, the pyrrolidine nitrogen forms an enamine intermediate with a ketone, which then reacts with an aldehyde. pnas.org This demonstrates the potential for C-C bond formation at the α-carbon to the nitrogen, although such reactivity for this compound itself is not extensively documented.

Ester Group Transformations: Hydrolysis, Transesterification, and Reduction

The ethyl ester group at the 2-position of the pyrrolidine ring is susceptible to a range of transformations, providing a handle for further molecular modification.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a base such as sodium hydroxide (B78521) in an aqueous or alcoholic solvent. For sterically hindered esters, which can be resistant to standard saponification, milder, non-aqueous conditions using NaOH in a mixture of methanol (B129727) and dichloromethane (B109758) have been shown to be effective. researchgate.net The resulting 4-isopropyl-2-pyrrolidinecarboxylic acid is a valuable building block for further derivatization, particularly in peptide synthesis.

Transesterification: Transesterification allows for the conversion of the ethyl ester to other esters, such as methyl or benzyl (B1604629) esters. This is often achieved by reacting the ethyl ester with an excess of another alcohol in the presence of an acid or base catalyst. For example, acid-catalyzed transesterification can be performed by refluxing the ester in the desired alcohol with a catalytic amount of a strong acid.

Reduction: The ester group can be reduced to a primary alcohol, yielding (4-isopropylpyrrolidin-2-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) is typically required for this transformation. nih.govlibretexts.org The resulting prolinol derivative is a common intermediate in the synthesis of various pharmaceuticals. nih.gov Milder reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce esters. libretexts.orgchem-station.com

| Transformation | Reagents and Conditions | Product | Reference |

| Hydrolysis | NaOH, H2O/EtOH, heat | 4-isopropyl-2-pyrrolidinecarboxylic acid | researchgate.net |

| Transesterification | R'OH, H+ or RO- catalyst, heat | This compound | General Knowledge |

| Reduction | 1. LiAlH4, THF; 2. H2O workup | (4-isopropylpyrrolidin-2-yl)methanol | nih.govlibretexts.org |

Chemical Modifications at the Isopropyl Moiety and their Effects

Direct chemical modification of the isopropyl group on the pyrrolidine ring is challenging due to its non-activated nature. Most strategies for introducing diversity at the 4-position of the pyrrolidine ring rely on the synthesis of appropriately substituted precursors rather than post-synthetic modification of the 4-isopropyl group itself.

Derivatization Reactions for Diverse Library Generation

This compound is a valuable starting material for the generation of diverse chemical libraries for drug discovery. The reactivity of the pyrrolidine nitrogen and the ester group allows for a wide range of derivatization reactions.

A common approach is to first protect the pyrrolidine nitrogen, for example with a Boc (tert-butyloxycarbonyl) group, to allow for selective manipulation of the ester functionality. nih.gov The protected intermediate can then be subjected to hydrolysis or reduction of the ester, followed by further functionalization of the resulting carboxylic acid or alcohol.

Alternatively, the unprotected pyrrolidine can be used in multicomponent reactions to rapidly generate complex molecules. For example, the secondary amine can participate in Mannich reactions or Ugi reactions, incorporating the 4-isopropylpyrrolidine scaffold into a larger, more diverse molecular framework. The synthesis of various 4-substituted proline derivatives has been explored to create libraries of conformationally constrained amino acids for incorporation into peptides and peptidomimetics. nih.govnih.gov

Mechanistic Investigations of Key Transformations and Kinetic Studies

While specific mechanistic and kinetic studies on reactions involving this compound are not widely reported, the mechanisms of the fundamental transformations are well-established for related systems.

Ester Hydrolysis: The base-catalyzed hydrolysis of esters (saponification) proceeds through a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is subsequently deprotonated by the base to yield the carboxylate salt.

Ester Reduction with LiAlH4: The reduction of an ester with LiAlH4 also involves nucleophilic attack of a hydride ion (H-) on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then eliminates the ethoxide leaving group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of LiAlH4 to the corresponding alkoxide, which is protonated upon aqueous workup to give the primary alcohol. libretexts.org

Design and Synthesis of Ethyl 4 Isopropyl 2 Pyrrolidinecarboxylate Derivatives and Analogues for Biological Investigations

Structural Modifications at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a prime site for structural modification, allowing for the introduction of a wide variety of substituents to modulate the physicochemical properties and biological activity of the parent molecule. Common strategies for N-functionalization include N-alkylation, N-acylation, and reductive amination.

N-Alkylation and N-Acylation: The nucleophilic nitrogen atom can be readily alkylated using alkyl halides or acylated with acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. For instance, N-alkylation can introduce simple alkyl chains or more complex moieties, potentially enhancing lipophilicity and influencing interactions with biological targets. N-acylation introduces an amide bond, which can act as a hydrogen bond donor or acceptor and alter the electronic properties of the nitrogen atom.

Reductive Amination: Reductive amination offers a versatile method for introducing a wide range of substituents onto the pyrrolidine nitrogen. This two-step, one-pot reaction involves the initial formation of an iminium ion by reacting the secondary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is particularly useful for synthesizing libraries of N-substituted derivatives for structure-activity relationship (SAR) studies. Research on the reductive amination of ethyl levulinate to form pyrrolidones highlights the utility of this approach in generating functionalized pyrrolidine scaffolds. rsc.org

| Reaction Type | Reagents | Resulting N-Substituent | Potential Impact on Properties |

|---|---|---|---|

| N-Alkylation | Benzyl (B1604629) bromide, K₂CO₃ | -CH₂-Ph | Increased lipophilicity, potential for π-stacking interactions |

| N-Acylation | Acetyl chloride, Et₃N | -C(O)CH₃ | Introduction of H-bond acceptor, altered electronics |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | -CH₂-Ph | Versatile introduction of diverse groups |

| Sulfonylation | Dansyl chloride, pyridine | -SO₂-Ar | Introduction of a fluorescent tag, increased steric bulk |

Substituent Effects at the C4-position of the Pyrrolidine Ring

The substituent at the C4-position of the pyrrolidine ring plays a crucial role in defining the conformation of the five-membered ring and, consequently, the spatial orientation of other substituents. The isopropyl group in ethyl 4-isopropyl-2-pyrrolidinecarboxylate already imposes significant steric constraints. Further modifications at this position or the introduction of different substituents can fine-tune the conformational preferences of the ring, which is a key strategy in designing molecules with high target specificity.

The conformation of the pyrrolidine ring is typically described by its pucker, which can be either Cγ-exo or Cγ-endo. The nature of the C4-substituent can bias this equilibrium. For example, electron-withdrawing groups can exert stereoelectronic effects that favor a particular pucker. nih.gov The "proline editing" approach, where a hydroxyproline (B1673980) residue within a peptide is chemically modified, has demonstrated the profound impact of C4-substituents on peptide conformation and function. nih.govumn.edu These principles can be applied to the design of novel this compound analogues with controlled ring conformations.

| C4-Substituent | Predominant Ring Pucker | Potential Effect on Biological Activity | Reference |

|---|---|---|---|

| -OH (4R-hydroxyproline) | Cγ-exo | Stabilizes collagen triple helix | nih.gov |

| -F (4R-fluoroproline) | Cγ-exo | Induces strong stereoelectronic effects | nih.gov |

| -F (4S-fluoroproline) | Cγ-endo | Alters peptide backbone conformation | nih.gov |

| -CH₃ | Variable | Steric influence on local conformation | researchgate.net |

Variations in the Ester Group for Modulated Reactivity

The ethyl ester of this compound is a versatile handle for further chemical modifications. The reactivity of the ester can be modulated, or it can be converted into other functional groups to explore different interactions with biological targets.

Ester Hydrolysis and Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be coupled with a variety of amines to form amides, a common feature in many biologically active molecules. This transformation can be achieved using standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The synthesis of amide derivatives of fusidic acid has been shown to significantly enhance its antiplasmodial activity. researchgate.net

Transesterification and Reduction: Transesterification with different alcohols can yield a series of ester analogues with varying steric and electronic properties, which can influence their stability and cell permeability. Furthermore, the ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a precursor for the introduction of other functionalities through etherification or further oxidation.

| Modification | Reagents | Resulting Functional Group | Potential Biological Relevance |

|---|---|---|---|

| Hydrolysis | LiOH, H₂O/THF | Carboxylic acid | Can act as a key binding group (e.g., in ACE inhibitors) |

| Amide formation | 1. LiOH; 2. Amine, EDC, HOBt | Amide | Introduces H-bond donor/acceptor capabilities |

| Transesterification | Benzyl alcohol, Ti(O-iPr)₄ | Benzyl ester | Can act as a prodrug, cleaved in vivo |

| Reduction | LiAlH₄, THF | Primary alcohol | Scaffold for further derivatization (e.g., ether formation) |

Conformationally Restricted Analogues for Enhanced Specificity

High conformational flexibility can be detrimental to a drug's potency and selectivity, as only one of many possible conformations may be bioactive. By introducing conformational constraints, it is possible to pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target. For the this compound scaffold, conformational restriction can be achieved by introducing additional rings or bulky substituents.

One common strategy is the synthesis of bicyclic or spirocyclic analogues. For example, linking the C4-position to the pyrrolidine nitrogen via an alkyl chain would create a bicyclic system with a well-defined three-dimensional structure. The synthesis of conformationally restricted analogues of gabapentin, where a pyrrolidine ring is part of a spirocyclic system, has led to potent ligands for the α2δ subunit of calcium channels. nih.gov Similarly, the synthesis of conformationally restricted analogues of nicotine (B1678760) has been a successful strategy for developing selective nAChR ligands. citycollegekolkata.org These approaches could be adapted to the this compound scaffold to generate novel compounds with enhanced target specificity.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or multi-target biological profile. mdpi.com The this compound scaffold can serve as a versatile building block for the synthesis of such hybrid molecules.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrrolidine 2 Carboxylates

Impact of the Pyrrolidine (B122466) Core on Biological Activity and Selectivity

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that serves as a fundamental structural motif in a vast array of biologically active molecules, including numerous natural products and synthetic drugs. nih.gov Its significance in medicinal chemistry stems from several key characteristics that directly impact biological activity and selectivity.

The three-dimensional, non-planar nature of the pyrrolidine core allows for a more comprehensive exploration of the chemical space compared to its flat, aromatic counterpart, pyrrole. This puckered conformation is crucial for establishing specific stereochemical interactions with biological targets such as enzymes and receptors. nih.gov The pyrrolidine scaffold can adopt various envelope and twisted conformations, and the preferred conformation can be influenced by the nature and position of its substituents. This conformational flexibility, or rigidity when appropriately substituted, is a key determinant of binding affinity and selectivity.

The pyrrolidine core is a common feature in a wide range of therapeutic agents, demonstrating its versatility. For instance, pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), as antagonists for the CXCR4 receptor involved in cancer metastasis, and as modulators of glutamate (B1630785) receptors. parchem.comresearchgate.net In each of these contexts, the pyrrolidine framework provides the necessary spatial arrangement of functional groups to achieve potent and selective biological activity.

Role of the Isopropyl Substituent in Molecular Recognition and Binding

The presence of an isopropyl group at the C4 position of the pyrrolidine ring, as seen in Ethyl 4-isopropyl-2-pyrrolidinecarboxylate, plays a significant role in molecular recognition and binding affinity. The size, shape, and lipophilicity of this substituent can profoundly influence how the molecule interacts with its biological target.

The table below illustrates the general impact of substituents at the C4-position of the pyrrolidine ring on biological activity, based on findings from broader SAR studies.

| Substituent at C4 | General Effect on Activity | Rationale | Illustrative Reference Compound Class |

| Hydrogen | Baseline Activity | Provides a reference point for substitution effects. | Unsubstituted Pyrrolidine-2-carboxylates |

| Small Alkyl (e.g., Methyl) | Variable | Can either increase or decrease affinity depending on the target's steric and electronic properties. nih.gov | 4-Methyl-pyrrolidine-2-carboxylate analogs |

| Bulky Alkyl (e.g., Isopropyl) | Potentially Increased Affinity | Can occupy hydrophobic pockets, leading to enhanced van der Waals interactions. | 4-Isopropyl-pyrrolidine-2-carboxylate analogs |

| Polar (e.g., Hydroxyl) | Can Enhance Specificity | May form specific hydrogen bonds with the target, potentially increasing selectivity for certain receptor subtypes. nih.gov | 4-Hydroxy-pyrrolidine-2-carboxylates |

The conformational preference of the pyrrolidine ring can also be influenced by the isopropyl substituent. A bulky group at the C4 position can lock the ring into a specific pucker, which may be either favorable or unfavorable for binding to a particular target. This conformational constraint reduces the entropic penalty upon binding, potentially leading to higher affinity.

Influence of the Ester Moiety on Bioavailability and Metabolic Stability

The ethyl ester moiety in this compound is a critical determinant of the compound's pharmacokinetic properties, particularly its bioavailability and metabolic stability. Ester groups are frequently incorporated into drug candidates to convert a more polar carboxylic acid into a more lipophilic prodrug. This increased lipophilicity can enhance absorption across biological membranes, such as the intestinal wall and the blood-brain barrier.

However, the presence of an ester also introduces a site for metabolic cleavage by esterase enzymes, which are abundant in the plasma, liver, and other tissues. The rate of this hydrolysis can significantly impact the compound's half-life and duration of action. The stability of the ester can be influenced by the nature of the alcohol and the steric and electronic environment around the carbonyl group.

Generally, ethyl esters are common in prodrug design and their metabolic stability can be variable. While they are susceptible to hydrolysis, the rate is often suitable for achieving therapeutic concentrations of the active carboxylic acid form. The table below provides a conceptual comparison of the properties of a carboxylic acid and its corresponding ethyl ester derivative.

| Functional Group | Lipophilicity | Aqueous Solubility | Oral Bioavailability (General Trend) | Susceptibility to Hydrolysis |

| Carboxylic Acid | Low | High | Low to Moderate | N/A |

| Ethyl Ester | High | Low | Generally Improved | Yes (by esterases) |

This table presents general trends. Actual properties are compound-specific.

The in vitro metabolic stability of a compound like this compound can be assessed by incubating it with liver microsomes or other enzyme preparations and monitoring its disappearance over time. researchgate.netnih.gov Such studies provide key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint), which are used to predict in vivo pharmacokinetic behavior. nih.gov

Stereochemical Effects on Biological Activity and Selectivity

Pyrrolidine-2-carboxylates, including this compound, possess multiple chiral centers, leading to the existence of several stereoisomers. The absolute and relative configuration of these stereocenters is often a critical determinant of biological activity and selectivity. Biological systems, being chiral themselves, frequently exhibit a high degree of stereospecificity in their interactions with small molecules.

For this compound, the key stereocenters are at the C2 and C4 positions. The spatial arrangement of the carboxylate group at C2 and the isopropyl group at C4 will dictate how the molecule fits into a binding site. Different stereoisomers can exhibit vastly different biological profiles, with one isomer being highly active while others may be significantly less active or even inactive. In some cases, different stereoisomers can have different types of activity (e.g., agonist vs. antagonist).

The synthesis of stereochemically pure isomers is therefore a crucial aspect of medicinal chemistry research in this area. Studies on related pyrrolidine derivatives have consistently demonstrated the importance of stereochemistry. For example, in a series of N-substituted pyrrolidine-2,4-dicarboxylic acid analogs, the stereochemistry at both C2 and C4 was found to be critical for their activity as agonists, partial agonists, or antagonists at metabotropic glutamate receptors. nih.gov

The following table illustrates the potential for differential activity among stereoisomers of a hypothetical 4-substituted pyrrolidine-2-carboxylate.

| Stereoisomer | Relative Configuration | Potential Biological Activity |

| (2S, 4S) | cis | Potent Agonist |

| (2R, 4R) | cis | Inactive |

| (2S, 4R) | trans | Weak Antagonist |

| (2R, 4S) | trans | Moderate Agonist |

This is a hypothetical example to illustrate the principle of stereospecificity. The actual activity profile would depend on the specific target.

Advanced Analytical Methodologies in the Study of Ethyl 4 Isopropyl 2 Pyrrolidinecarboxylate

Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe molecular structure and dynamics. For a substituted pyrrolidine (B122466) like Ethyl 4-isopropyl-2-pyrrolidinecarboxylate, these techniques are invaluable for confirming its synthesis and understanding its formation.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, which is crucial for identifying reaction products and transient intermediates. rsc.orgrsc.org In the context of synthesizing this compound, HRMS can be used to monitor the reaction mixture and detect the masses of proposed intermediates, even at very low concentrations. rsc.orgresearchgate.net

For instance, in copper-catalyzed C-H amination reactions used to form pyrrolidine rings, HRMS has been instrumental in detecting and identifying key copper-containing intermediates. nih.govnih.govacs.orgresearchgate.net By providing exact mass measurements, HRMS allows researchers to confirm the elemental formula of these species, helping to piece together the catalytic cycle. nih.govacs.org This capability distinguishes it from standard mass spectrometry, which may not resolve species with very similar nominal masses. rsc.org The analysis provides direct information on elemental composition, which, when combined with other techniques, helps to confirm the structure of intermediates and byproducts in the synthesis of complex molecules like this compound. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, which contains multiple stereocenters, advanced NMR methods are essential for assigning the relative stereochemistry and analyzing the conformation of the five-membered pyrrolidine ring. nih.govacs.org

The pyrrolidine ring is not planar and exists in various puckered conformations, often described as envelope (E) or twisted (T) shapes. nih.gov The specific conformation is influenced by the substituents on the ring. acs.orgnih.gov The introduction of a bulky isopropyl group at the C-4 position significantly influences the ring's preferred pucker to minimize steric strain. nih.gov

A suite of 1D and 2D NMR experiments is employed for a full structural characterization:

¹H NMR: Provides information on the electronic environment of protons and their connectivity through spin-spin coupling. The coupling constants (³JHH) between adjacent protons on the pyrrolidine ring are dependent on the dihedral angle between them, which can be used to infer the ring's conformation according to the Karplus relationship. nih.gov

¹³C NMR: Identifies the number of unique carbon atoms and their chemical environment.

2D Correlation Spectroscopy (COSY): Maps the coupling relationships between protons, helping to trace the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the complete molecular skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This is particularly vital for determining the stereochemistry of substituents. For example, a NOE between a proton at C-2 and a proton at C-4 would indicate they are on the same face of the ring (a cis relationship). frontiersin.org

Table 1: Hypothetical NMR Data for this compound This table presents expected chemical shift ranges and correlations for illustrative purposes.

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY/ROESY Correlations |

|---|---|---|---|---|

| H-2 (Pyrrolidine) | 3.8 - 4.2 | 58 - 62 | C-4, C-5, C=O (Ester) | H-5, Protons on Ester Ethyl |

| H-3 (Pyrrolidine) | 1.8 - 2.4 | 30 - 38 | C-2, C-4, C-5 | H-2, H-4, H-5, Isopropyl CH |

| H-4 (Pyrrolidine) | 2.0 - 2.6 | 40 - 48 | C-2, C-3, C-5, Isopropyl C | H-3, H-5, Isopropyl CH |

| H-5 (Pyrrolidine) | 3.0 - 3.6 | 45 - 55 | C-2, C-3, C-4 | H-2, H-3, H-4 |

| Isopropyl CH | 1.5 - 1.9 | 30 - 35 | C-3, C-4, Isopropyl CH₃ | H-3, H-4, Isopropyl CH₃ |

| Isopropyl CH₃ | 0.8 - 1.0 | 18 - 22 | C-4, Isopropyl CH | H-4, Isopropyl CH |

| Ester CH₂ | 4.0 - 4.4 | 60 - 64 | C=O, Ester CH₃ | H-2, Ester CH₃ |

| Ester CH₃ | 1.1 - 1.4 | 13 - 16 | C=O, Ester CH₂ | Ester CH₂ |

Chromatographic Methods for Purity Assessment, Isomer Separation, and Enantiomeric Excess Determination

Chromatography is indispensable for separating components of a mixture, making it essential for assessing the purity of synthesized this compound and for separating its various isomers.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining chemical purity. However, for a chiral compound, determining the enantiomeric excess (e.e.)—the measure of how much one enantiomer is present in excess of the other—is critical. heraldopenaccess.us This is typically achieved using chiral chromatography. nih.gov

Chiral HPLC: This is the most common method for enantiomeric excess determination. heraldopenaccess.us The separation is performed on a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times and thus separation. For pyrrolidine derivatives, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov

Chiral Derivatization: An alternative approach involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.govpsu.edu Diastereomers have different physical properties and can be separated on a standard (achiral) HPLC or GC column. mdpi.comacs.orgnih.govresearchgate.net For this compound, the secondary amine of the pyrrolidine ring is a convenient handle for reaction with a suitable chiral acid chloride or isocyanate. nih.gov

Table 2: Chromatographic Methods for Analysis

| Method | Stationary Phase | Primary Application | Principle |

|---|---|---|---|

| Reverse-Phase HPLC | C18 or similar (Achiral) | Chemical Purity Assessment | Separation based on hydrophobicity. |

| Chiral HPLC | Chiral Stationary Phase (CSP) (e.g., Chiralpak AD-H) | Enantiomeric Excess (e.e.) Determination | Differential transient diastereomeric interactions between enantiomers and the CSP lead to separation. nih.gov |

| HPLC after Chiral Derivatization | C18 or Silica (Achiral) | Isomer Separation & e.e. Determination | Covalent bonding to a chiral reagent creates diastereomers, which are separated based on different physical properties. nih.govresearchgate.net |

| Gas Chromatography (GC-MS) | Various (typically Achiral) | Purity and identification of volatile impurities | Separation based on boiling point and polarity, with mass spectrometry for detection and identification. |

Crystallographic Analysis for Absolute Stereochemistry Determination and Conformational Insights

While NMR can determine the relative stereochemistry, single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute configuration of a chiral molecule. nih.govspringernature.comresearchgate.net This technique requires a high-quality single crystal of the enantiomerically pure compound.

The analysis works by diffracting X-rays off the electron clouds of the atoms arranged in a regular crystal lattice. The resulting diffraction pattern is used to calculate a three-dimensional map of the electron density, from which the positions of all atoms can be determined with high precision. This provides an unambiguous picture of the molecule's 3D structure, including bond lengths, bond angles, and the absolute spatial arrangement of all substituents. nih.goved.ac.uk

A key aspect of determining absolute configuration for light-atom molecules (containing mostly C, H, N, O) is the phenomenon of anomalous (or resonant) scattering. researchgate.net The Flack parameter is a value refined during the structure solution that indicates whether the correct enantiomer has been modeled. A Flack parameter close to 0 indicates the correct absolute structure, while a value near 1 suggests the inverted structure is correct. ed.ac.ukchem-soc.si Crystallographic analysis also provides the most accurate information about the molecule's conformation in the solid state, which can be compared with the solution-state conformation determined by NMR. nih.gov

Table 3: Key Parameters from Crystallographic Analysis

| Parameter | Significance |

|---|---|

| Space Group | Describes the symmetry elements within the crystal. Enantiopure chiral compounds must crystallize in one of the 65 Sohncke (non-centrosymmetric) space groups. ed.ac.uk |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal lattice. |

| Torsion Angles | Precisely define the conformation of the pyrrolidine ring and the orientation of its substituents. |

| Flack Parameter | A critical value for verifying the absolute configuration. A value of 0 (with a small standard uncertainty) confirms the assigned stereochemistry. nih.govchem-soc.si |

Development of Novel Analytical Probes and Detection Methods for Pyrrolidine-2-carboxylates

Research into new analytical methods is constantly evolving, driven by the need for higher sensitivity, selectivity, and speed. For pyrrolidine-2-carboxylates, this includes the development of novel probes for detection and quantification.

One area of development is in fluorescent probes. Recently, a specific fluorescent probe for the detection of the parent pyrrolidine ring was developed, which operates through a combination-type chemical reaction that generates a new, fluorescent substance. nih.gov While not specific to the ester derivative, this demonstrates the potential for creating reactive probes that target the unique functionality of the pyrrolidine ring. Such probes could be designed to react specifically with the secondary amine of pyrrolidine-2-carboxylates, leading to a change in fluorescence or color, enabling sensitive detection in various samples. nih.govmdpi.com

Another approach involves host-guest chemistry, where synthetic receptors or molecularly imprinted polymers are designed to selectively bind to a target molecule. Pillar[n]arenes and other macrocycles have been used to create fluorescent sensors for specific analytes. researchgate.net A synthetic receptor could be tailored to recognize the specific size, shape, and functionality of this compound, allowing for its selective detection even in complex mixtures.

Finally, advancements in chiral derivatization reagents for LC-MS continue to be an active field of research. New reagents are being designed that not only facilitate chiral separation but also enhance ionization efficiency for mass spectrometry, leading to lower detection limits. nih.govpsu.edu

Computational Chemistry and Molecular Modeling of Ethyl 4 Isopropyl 2 Pyrrolidinecarboxylate

Conformational Analysis and Energy Landscapes of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" (E) or "twist" (T) forms. The substituents on the ring significantly influence the relative energies of these conformers and the energy barriers between them. In Ethyl 4-isopropyl-2-pyrrolidinecarboxylate, the presence of an isopropyl group at the C4 position and an ethyl carboxylate group at the C2 position introduces steric and electronic effects that dictate the preferred conformation.

A thorough conformational analysis would typically involve systematic or stochastic searches of the conformational space to identify low-energy structures. Quantum mechanical calculations, often using Density Functional Theory (DFT), are then employed to optimize the geometries and calculate the relative energies of these conformers.

Table 1: Hypothetical Relative Energies of Pyrrolidine Ring Conformations for trans-Ethyl 4-isopropyl-2-pyrrolidinecarboxylate

| Conformation | Description | Relative Energy (kcal/mol) |

| ⁴E | C4-endo pucker | 0.00 |

| E₄ | C4-exo pucker | 1.25 |

| ³T₄ | Twist with C3-endo and C4-exo | 0.85 |

| ⁴T₃ | Twist with C4-endo and C3-exo | 1.50 |

Note: This data is illustrative and represents a plausible energy landscape for a trans-substituted pyrrolidine. The actual values would require specific quantum chemical calculations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. While specific biological targets for this compound are not extensively documented in the public domain, related pyrrolidine structures are known to interact with various receptors and enzymes. For instance, substituted pyrrolidines can act as ligands for imidazoline (B1206853) I2 receptors or as components of antiviral agents. mdpi.comnih.gov

A typical molecular docking workflow would involve:

Obtaining the 3D structure of a potential target protein from a repository like the Protein Data Bank.

Preparing the protein structure by adding hydrogen atoms, assigning charges, and defining the binding site.

Generating a 3D conformation of this compound.

Using a docking program (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the protein's binding site.

Scoring the resulting poses based on a scoring function that estimates the binding affinity.

The results of a docking study are often presented as a binding energy or score, which indicates the strength of the interaction. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. For example, docking studies on similar heterocyclic compounds have been used to predict their potential as antiglycating agents or inhibitors of enzymes like dihydropteroate (B1496061) synthase. researchgate.netnih.gov

Molecular Dynamics Simulations for Investigating Ligand-Target Stability and Flexibility

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules with ions). The simulation would then be run for a period of nanoseconds to microseconds. Analysis of the simulation trajectory can provide information on:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

These simulations can reveal whether the initial docked pose is stable or if the ligand reorients to find a more favorable binding mode.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly DFT, are invaluable for understanding the electronic structure and reactivity of a molecule. For this compound, these calculations can provide insights into its chemical behavior.

Key properties that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. tandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules. tandfonline.com

Atomic Charges: Calculating the partial charges on each atom can help in understanding intramolecular interactions and the molecule's polarity.

Table 2: Hypothetical Electronic Properties of this compound (Calculated using DFT)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Note: These values are illustrative and would need to be determined through specific quantum chemical calculations.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicity profiles. Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict these properties for this compound.

Key ADMET properties that can be predicted include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be estimated.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are important for understanding where the compound will go in the body.

Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes can help in predicting the compound's metabolic stability and potential drug-drug interactions.

Excretion: Properties related to renal clearance can be estimated.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Many of these predictions are based on established guidelines, such as Lipinski's Rule of Five, which assesses the druglikeness of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 3: Predicted ADMET Properties for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 185.26 g/mol | Compliant with Lipinski's Rule (<500) |

| logP | 1.8 | Optimal lipophilicity for oral absorption |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross the BBB |

| hERG Inhibition | Low probability | Low risk of cardiotoxicity |

Note: This data is based on general predictions for a molecule with this structure and would require specific in silico modeling for confirmation.

Therapeutic Potential and Applications of Ethyl 4 Isopropyl 2 Pyrrolidinecarboxylate Scaffolds in Medicinal Chemistry

Role as Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their functions in complex biological systems. The ethyl 4-isopropyl-2-pyrrolidinecarboxylate scaffold, and its close analogs, serve as valuable starting points for the development of such probes. The stereochemistry at the 2- and 4-positions of the pyrrolidine (B122466) ring can be systematically varied, providing a toolset to investigate the stereochemical requirements for binding to a target protein.

For instance, derivatives of 4-substituted pyrrolidine-2-carboxylates can be functionalized with reporter tags, such as fluorescent dyes or biotin, at the ester or the amine terminus. These tagged molecules can then be used in a variety of assays, including fluorescence microscopy and affinity pull-down experiments, to visualize the localization of the target protein within the cell or to identify its binding partners. While specific studies on this compound as a chemical probe are not extensively documented in publicly available literature, the principles of its use can be inferred from studies on similar pyrrolidine structures. The isopropyl group at the 4-position provides a lipophilic interaction point, which can be crucial for binding within hydrophobic pockets of target proteins.

Application in Lead Optimization and Drug Discovery Programs

Lead optimization is a critical phase in drug discovery where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several advantages in this process. The pyrrolidine ring acts as a rigid core, pre-organizing the substituents in a defined spatial orientation, which can lead to higher binding affinity. nih.gov

The ester and the secondary amine of this compound provide convenient handles for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate amide libraries. Similarly, the secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. This modularity allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrrolidine core.

A notable example of a drug discovery program that utilized a similar scaffold is the development of inhibitors for the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. In a high-throughput screening campaign, a series of pyrrolidine carboxamides were identified as potent InhA inhibitors. nih.gov Subsequent lead optimization efforts, involving modifications of the substituents on the pyrrolidine ring, led to compounds with improved activity. Although not the specific ethyl 4-isopropyl derivative, this highlights the utility of the pyrrolidine-2-carboxylate scaffold in generating novel drug candidates.

Table 1: Examples of Pyrrolidine-2-Carboxylate Derivatives in Lead Optimization

| Base Scaffold | Target | Modifications | Outcome | Reference |

| Pyrrolidine carboxamide | InhA (M. tuberculosis) | Variation of substituents on the pyrrolidine ring and amide | Identification of potent inhibitors with IC50 values in the low micromolar range. | nih.gov |

| Pyrrolo[1,2-a]quinoxaline | Cancer Cells | Synthesis of a series of ethyl 4-substituted benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives. | Discovery of compounds with significant cytotoxic potential against various leukemia cell lines. | nih.gov |

| N-Acylpiperidines | Steroid 5α-reductase type 2 | Synthesis of derivatives with substitutions on the benzylidene ring. | Development of highly potent and in vivo active inhibitors. | nih.gov |

This table is interactive. Click on the headers to sort.

Development of Pyrrolidine-Based Therapeutics for Various Indications

The versatility of the pyrrolidine scaffold has led to the development of a wide range of therapeutics for diverse diseases. frontiersin.orgmdpi.com While a specific marketed drug containing the exact this compound structure was not identified, numerous drugs incorporate the broader pyrrolidine-2-carboxamide (B126068) or related motifs. These compounds have found applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. frontiersin.orgmdpi.com

For example, the development of novel T-type calcium channel inhibitors for the treatment of neuropathic pain has utilized pyrrolidine-based scaffolds. nih.gov Through pharmacophore mapping and structural hybridization, potent inhibitors were developed, with some showing promising in vivo efficacy in animal models of neuropathic pain. nih.gov Similarly, substituted pyrrolidine-2,5-diones have been investigated as dual inhibitors of cyclooxygenases (COX) and lipoxygenase (LOX) for the management of inflammation. nih.gov

The structural diversity that can be achieved from pyrrolidine-2-carboxylate starting materials is a key driver for their successful application in drug development. The ability to control stereochemistry and introduce a wide array of functional groups allows for the fine-tuning of biological activity and pharmacokinetic profiles.

Table 2: Selected Examples of Biologically Active Pyrrolidine Derivatives

| Compound Class | Biological Target/Activity | Therapeutic Indication | Reference |

| Pyrrolidine-based T-type calcium channel inhibitors | T-type calcium channels (Cav3.1 and Cav3.2) | Neuropathic pain | nih.gov |

| Pyrrolidine-2,5-diones | COX-1/COX-2 and LOX | Inflammation | nih.gov |

| 5-Oxopyrrolidine derivatives | Anticancer and Antimicrobial | Cancer, Multidrug-resistant bacterial infections | mdpi.com |

| 4-Hetaryl-2-pyrrolidones | Nootropic and Anxiolytic Activity | Neurological disorders | nih.gov |

This table is interactive. Click on the headers to sort.

Emerging Areas of Application for Pyrrolidine-2-carboxylates in Chemical Biology

Beyond their traditional role in drug discovery, pyrrolidine-2-carboxylates are finding new applications in the expanding field of chemical biology. Their constrained conformations and chiral nature make them attractive building blocks for the synthesis of peptidomimetics and other complex molecular architectures.

One emerging area is their use in the development of organocatalysts. Proline and its derivatives are well-known organocatalysts for a variety of asymmetric transformations. tandfonline.com The this compound scaffold can be envisioned as a precursor for novel catalysts with tailored steric and electronic properties, potentially enabling new and efficient chemical reactions.

Furthermore, the incorporation of substituted pyrrolidine-2-carboxylates into peptides can induce specific secondary structures, such as turns and helices. This can be exploited to create stabilized peptides with enhanced biological activity and proteolytic stability. These "foldamers" have potential applications as therapeutic agents and as tools for studying protein-protein interactions.

The unique physicochemical properties of pyrrolidine derivatives are also being explored in the context of novel materials. For example, L-proline-based hydrophobic deep eutectic solvents have been synthesized and characterized, showcasing the potential for these bio-derived molecules in green chemistry applications. acs.org

Conclusions and Future Research Trajectories for Ethyl 4 Isopropyl 2 Pyrrolidinecarboxylate

Remaining Challenges in Synthesis, Reactivity, and Biological Understanding

Despite the progress in the synthesis of substituted pyrrolidines, several challenges remain, particularly in the context of Ethyl 4-isopropyl-2-pyrrolidinecarboxylate.

Synthesis:

Stereocontrol: Achieving complete and predictable stereocontrol at both the C2 and C4 positions simultaneously remains a significant hurdle. The interplay between the directing effects of the C2 carboxylate group and the incoming C4 substituent can lead to mixtures of diastereomers.

Scalability: Many of the highly stereoselective methods developed are performed on a small, laboratory scale. The transition to a scalable and cost-effective synthesis suitable for industrial applications often requires substantial process optimization.

Reactivity:

Steric Hindrance: The isopropyl group at the C4 position is sterically more demanding than a methyl group. This increased steric bulk can influence the reactivity of the pyrrolidine (B122466) ring and the C2 ester, potentially hindering subsequent chemical transformations. A deeper understanding of how this substituent affects the conformational preferences and reactivity of the molecule is needed.

Biological Understanding:

Lack of Specific Data: There is a notable absence of published biological data for this compound. Its specific biological targets, mechanism of action, and potential therapeutic applications are currently unknown.

Structure-Activity Relationships (SAR): Without biological data, it is impossible to establish any structure-activity relationships. Understanding how the 4-isopropyl substituent influences biological activity compared to other 4-substituted analogues is a critical knowledge gap.

Proposed Avenues for Future Mechanistic and Translational Research

To unlock the full potential of this compound, future research should focus on several key areas:

Mechanistic Studies:

Advanced Synthetic Methods: There is a need for the development of novel, highly efficient, and stereoselective synthetic routes specifically targeting 4-isopropyl-substituted pyrrolidine-2-carboxylates. This could involve exploring new catalytic systems or refining existing methodologies to improve yields and stereoselectivity.

Conformational Analysis: Detailed computational and experimental (e.g., NMR) studies on the conformational preferences of this compound would provide valuable insights into its reactivity and how it might interact with biological targets.

Translational Research:

Library Synthesis: The synthesis of a library of compounds based on the this compound scaffold, with variations at the N-terminus and the ester group, would be a valuable starting point for biological screening.

Biological Screening: This library should be screened against a wide range of biological targets, including enzymes (e.g., proteases, kinases) and receptors (e.g., G-protein coupled receptors), to identify potential therapeutic areas. The general biological activity of pyrrolidine derivatives in areas such as neuroscience and infectious diseases suggests these could be fruitful starting points.

Development as a Chiral Building Block: Further exploration of this compound as a constrained amino acid analogue for incorporation into peptidomimetics could lead to the development of novel therapeutics with improved metabolic stability and target affinity.

Interdisciplinary Research Opportunities and Collaborations

The exploration of this compound offers numerous opportunities for interdisciplinary collaboration:

Organic Chemists and Computational Chemists: Collaboration between synthetic chemists and computational modelers can accelerate the design of more efficient synthetic routes and provide a deeper understanding of the molecule's conformational dynamics.

Medicinal Chemists and Biologists: The expertise of medicinal chemists in designing and synthesizing compound libraries, combined with the screening capabilities of biologists, is essential for identifying and validating novel biological activities.